
Nateglinide
描述
那格列奈是一种口服降糖药,用于治疗2型糖尿病。它属于降血糖药物中的甲磺酰脲类。 那格列奈由日本公司味之素开发,由诺华以商品名Starlix上市 .
准备方法
那格列奈可以通过多种方法合成。一种常见的方法是将D-苯丙氨酸与反式-4-异丙基环己烷羧酸反应。 反应通常在有机溶剂中使用偶联剂(如二环己基碳二亚胺 (DCC))和催化剂(如4-二甲氨基吡啶 (DMAP))存在下进行 . 另一种方法是使用油包水 (O/W) 溶剂乳化技术制备负载那格列奈的缓释乙基纤维素微球 .
化学反应分析
科学研究应用
Clinical Applications in Diabetes Management
Mechanism of Action
Nateglinide functions by stimulating insulin secretion from pancreatic beta cells in response to meals. It is particularly effective in controlling postprandial blood glucose levels due to its rapid onset and short duration of action. This makes it suitable for use before meals.
Efficacy Studies
Several studies have demonstrated the effectiveness of this compound in improving glycemic control:
- Comparison with Acarbose : A study involving 103 patients with T2DM showed that this compound significantly reduced postprandial glycemic excursions compared to acarbose, another antidiabetic agent. Both medications were well tolerated, but this compound resulted in a notable increase in insulin levels shortly after administration .
- NAVIGATOR Trial : This large-scale trial assessed the impact of this compound on patients with impaired glucose tolerance and cardiovascular disease. Although the primary endpoint of diabetes prevention was not met, secondary outcomes suggested potential cardiovascular benefits .
Innovative Drug Delivery Systems
Recent research has focused on enhancing the delivery of this compound through novel formulations:
- Hydrogel Coatings : A study highlighted the development of helical nanofibers from this compound that can be used as a coating for alginate microspheres. This formulation aims to improve the oral bioavailability of insulin when administered alongside this compound, potentially offering a dual therapy approach for diabetes management .
Cardiovascular Implications
This compound's role extends beyond glycemic control; it may also have cardiovascular benefits:
- Cardiovascular Outcomes : The NAVIGATOR trial indicated that while this compound did not significantly prevent diabetes, it contributed to a composite outcome involving cardiovascular events, suggesting a protective role against heart disease in high-risk populations .
Potential Anti-Obesity Applications
Emerging research suggests that this compound may have implications in weight management:
- Carbonic Anhydrase Inhibition : A computer-assisted study identified this compound as a potential inhibitor of carbonic anhydrase VA, which is linked to obesity regulation. This opens avenues for further exploration into its use as an anti-obesity agent .
Summary of Key Findings
作用机制
那格列奈通过刺激胰腺释放胰岛素来降低血糖水平。它通过关闭β细胞膜上的ATP依赖性钾通道来实现这一点。这会使β细胞去极化,导致电压依赖性钙通道打开。 由此产生的钙离子内流会诱导含有胰岛素的囊泡与细胞膜融合,导致胰岛素分泌 .
相似化合物的比较
生物活性
Nateglinide is an oral antidiabetic medication belonging to the class of meglitinides, which stimulate insulin secretion from pancreatic beta cells. Its rapid onset of action makes it particularly effective for managing postprandial hyperglycemia in patients with type 2 diabetes mellitus (T2DM). This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
This compound primarily acts by stimulating insulin secretion in response to meals. It binds to specific sites on the ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta cells, leading to membrane depolarization and subsequent calcium influx. This process enhances insulin release in a glucose-dependent manner, thereby reducing the risk of hypoglycemia compared to traditional sulfonylureas.
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in managing blood glucose levels. Below is a summary of key findings from various clinical trials:
Case Study 1: Glycemic Control
A study involving ten patients demonstrated that this compound significantly reduced both plasma glucose and glycated insulin levels after administration before a glucose challenge. The results indicated that this compound preferentially stimulates the release of native insulin, which is crucial for effective glycemic control in T2DM patients .
Case Study 2: Long-term Efficacy
In a long-term study involving over a thousand participants, this compound was found to be effective in lowering fasting blood glucose levels and HbA1c without significant weight gain or adverse effects over a period of 15 months . The incidence of hypoglycemia was low, highlighting its safety profile.
Safety Profile
This compound is generally well-tolerated, with a low incidence of hypoglycemic events compared to other antidiabetic agents. In long-term studies, adverse reactions were reported in approximately 10% of cases, predominantly mild hypoglycemia . Notably, no significant increase in adverse reactions was observed among patients with pre-existing renal conditions.
Comparative Studies
Comparative studies between this compound and other insulin secretagogues like repaglinide show that while both medications effectively lower postprandial glucose levels, this compound may offer advantages such as lower rates of hypoglycemia and less weight gain .
属性
IUPAC Name |
(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELFLUMRDSZNSF-OFLPRAFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040687 | |
Record name | Nateglinide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
Record name | Nateglinide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00731 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Nateglinide activity is dependent on the presence functioning β cells and glucose. In contrast to sulfonylurea insulin secretatogogues, nateglinide has no effect on insulin release in the absence of glucose. Rather, it potentiates the effect of extracellular glucose on ATP-sensitive potassium channel and has little effect on insulin levels between meals and overnight. As such, nateglinide is more effective at reducing postprandial blood glucose levels than fasting blood glucose levels and requires a longer duration of therapy (approximately one month) before decreases in fasting blood glucose are observed. The insulinotropic effects of nateglinide are highest at intermediate glucose levels (3 to 10 mmol/L) and it does not increase insulin release already stimulated by high glucose concentrations (greater than 15 mmol/L). Nateglinide appears to be selective for pancreatic β cells and does not appear to affect skeletal or cardiac muscle or thyroid tissue. | |
Record name | Nateglinide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00731 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
105816-04-4, 105816-06-6 | |
Record name | Nateglinide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((cis-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nateglinide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00731 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nateglinide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NATEGLINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41X3PWK4O2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-((CIS-4-(1-METHYLETHYL)CYCLOHEXYL)CARBONYL)-D-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTM4DQP5S5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。